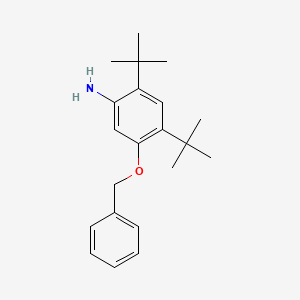
5-(Benzyloxy)-2,4-di-tert-butylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2,4-di-tert-butylaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the fifth position of the aniline ring, with two tert-butyl groups at the second and fourth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-di-tert-butylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-di-tert-butylaniline and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Procedure: The 2,4-di-tert-butylaniline is reacted with benzyl bromide in the presence of a base and a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 5-(Benzyloxy)-2,4-di-tert-butylaniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: 5-(Benzyloxy)-2,4-di-tert-butylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities, making them candidates for drug development and therapeutic applications.
Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its unique structural features make it valuable in material science and nanotechnology.
作用機序
The mechanism of action of 5-(Benzyloxy)-2,4-di-tert-butylaniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall activity and selectivity.
類似化合物との比較
- 4-(Benzyloxy)-2,6-di-tert-butylaniline
- 2-(Benzyloxy)-4,6-di-tert-butylaniline
- 5-(Benzyloxy)-2,4-di-tert-butylphenol
Comparison:
- Structural Differences: The position of the benzyloxy and tert-butyl groups varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds in chemical reactions may differ due to the electronic and steric effects of the substituents.
- Applications: While all these compounds may find use in organic synthesis and material science, their specific applications can vary based on their unique structural features.
特性
分子式 |
C21H29NO |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
2,4-ditert-butyl-5-phenylmethoxyaniline |
InChI |
InChI=1S/C21H29NO/c1-20(2,3)16-12-17(21(4,5)6)19(13-18(16)22)23-14-15-10-8-7-9-11-15/h7-13H,14,22H2,1-6H3 |
InChIキー |
IBKZZPXTIRRPAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















